molecular formula C23H26BrFO6 B12699203 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate CAS No. 60864-69-9

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B12699203
CAS No.: 60864-69-9
M. Wt: 497.3 g/mol
InChI Key: RRHFZMJQCAJVNE-XRTWZWTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid derivative with a complex steroidal backbone modified by halogenation, epoxidation, and esterification. Key structural features include:

  • 9beta,11beta-epoxy group: Replaces the typical 11beta-hydroxyl group found in natural glucocorticoids, increasing metabolic stability and altering anti-inflammatory potency .
  • 6beta-Fluoro substitution: Improves glucocorticoid receptor selectivity and reduces mineralocorticoid activity .
  • 21-Acetate ester: Enhances topical bioavailability by increasing lipophilicity .

Its unique bromine and epoxy substitutions distinguish it from conventional glucocorticoids like betamethasone or prednisolone .

Properties

CAS No.

60864-69-9

Molecular Formula

C23H26BrFO6

Molecular Weight

497.3 g/mol

IUPAC Name

[2-[(2S,8R,10S,11S,14R,15S)-4-bromo-8-fluoro-14-hydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H26BrFO6/c1-11(26)30-10-18(28)22(29)5-4-12-13-6-16(25)14-7-17(27)15(24)8-21(14,3)23(13)19(31-23)9-20(12,22)2/h7-8,12-13,16,19,29H,4-6,9-10H2,1-3H3/t12-,13-,16+,19?,20-,21-,22-,23?/m0/s1

InChI Key

RRHFZMJQCAJVNE-XRTWZWTHSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC3C4([C@H]2C[C@H](C5=CC(=O)C(=C[C@@]54C)Br)F)O3)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CC(C5=CC(=O)C(=CC54C)Br)F)O3)C)O

Origin of Product

United States

Preparation Methods

Key Characteristics of Starting Materials:

Stepwise Synthesis Process

The preparation of this compound involves several key steps, each requiring specific reagents and controlled reaction conditions.

Bromination

Selective bromination at the 2-position is a critical step in the synthesis. This step introduces a bromine atom into the steroid framework.

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid.
  • Conditions : Controlled temperature (typically below 25°C) to ensure regioselectivity and minimize side reactions.

Fluorination

Fluorination at the 6β-position enhances the biological activity of the compound.

  • Reagents : Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Conditions : Mild temperatures and inert atmosphere to avoid degradation of sensitive functional groups.

Epoxidation

Formation of the 9β,11β-epoxide ring is achieved through selective epoxidation.

  • Reagents : Peracids such as m-chloroperbenzoic acid (mCPBA).
  • Conditions : Conducted in non-aqueous solvents like dichloromethane at low temperatures to maintain stereochemical integrity.

Acetylation

Acetylation at the 21-position introduces an acetate group, which enhances solubility and stability.

  • Reagents : Acetic anhydride in the presence of a catalyst like pyridine.
  • Conditions : Room temperature reaction with careful monitoring to avoid over-acetylation.

Purification Techniques

Purification is essential to isolate the desired product with high purity. Common techniques include:

  • Chromatography : High-performance liquid chromatography (HPLC) or silica gel column chromatography.
  • Crystallization : Recrystallization from suitable solvents such as ethanol or methanol to remove impurities.

Reaction Conditions and Yield Optimization

To achieve high yields and reproducibility, careful control of reaction parameters is necessary:

Step Key Parameters Yield (%) Notes
Bromination Temperature <25°C; inert gas ~85–90 Ensures selective bromination without affecting other positions on the steroid backbone.
Fluorination Mild conditions; dry solvent ~80–85 Avoids decomposition of sensitive functional groups during fluorination.
Epoxidation Low temperature (<10°C) ~75–80 Maintains stereochemical integrity during epoxide formation.
Acetylation Room temperature ~90–95 High yield due to straightforward acetylation process with minimal side reactions.

Challenges in Synthesis

The synthesis of this compound involves several challenges:

  • Regioselectivity : Ensuring selective bromination and fluorination without undesired modifications.
  • Stereochemical Control : Maintaining stereochemistry during epoxidation and subsequent reactions.
  • Purity Requirements : Achieving pharmaceutical-grade purity through advanced purification techniques.

Chemical Reactions Analysis

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Halogenation Patterns

  • Bromine (2-Br) : Unique to the target compound, bromine’s larger atomic radius may enhance receptor binding through hydrophobic interactions compared to smaller halogens (F, Cl) .
  • Fluorine (6β-F) : Shared with flumethasone and betamethasone, fluorine at C6 improves glucocorticoid selectivity but reduces systemic side effects .

Epoxy Group vs. Hydroxyl Group

  • The 9β,11β-epoxy group replaces the 11β-hydroxyl found in natural steroids.

Esterification Sites

  • 21-Acetate : Common in topical glucocorticoids (e.g., betamethasone acetate) for improved skin penetration .
  • 17,21-Diacetate : Seen in analogs like 2-bromo-9,11β-dichloro-6β-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate), which may alter pharmacokinetics due to dual esterification .

Biological Activity

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid derivative notable for its anti-inflammatory and immunosuppressive properties. This compound belongs to a class of steroidal compounds that exhibit significant biological activity through their interaction with glucocorticoid receptors.

The compound's molecular formula is C25H29BrF2O7C_{25}H_{29}BrF_2O_7 with a molar mass of approximately 559.39 g/mol. It features a bromine atom at the second position and fluorine at the sixth position, contributing to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC25H29BrF2O7
Molar Mass559.39 g/mol
Melting Point290-292°C (dec)
Density1.3611 (approx.)

The biological activity of this compound primarily involves its interaction with glucocorticoid receptors . Upon binding to these receptors in the cytoplasm, it translocates into the nucleus and modulates transcription processes that promote anti-inflammatory gene expression while suppressing pro-inflammatory cytokines. This mechanism underlies its therapeutic potential in treating various inflammatory conditions and autoimmune diseases.

Anti-inflammatory Effects

Research indicates that This compound exhibits potent anti-inflammatory effects. A study demonstrated its efficacy in reducing inflammation markers in animal models of arthritis, highlighting its potential for clinical applications in inflammatory diseases.

Immunosuppressive Properties

In addition to its anti-inflammatory effects, this compound has shown significant immunosuppressive properties. It has been evaluated in various studies for its ability to inhibit T-cell activation and proliferation, making it a candidate for treating autoimmune disorders.

Case Studies

  • Study on Arthritis Models
    • Objective : To evaluate the anti-inflammatory effects of the compound.
    • Method : Administered to rats with induced arthritis.
    • Results : Significant reduction in swelling and inflammatory markers compared to control groups.
    • : Suggests potential for managing rheumatoid arthritis.
  • Immunosuppression Evaluation
    • Objective : Assess immunosuppressive effects in vitro.
    • Method : T-cell cultures treated with varying concentrations of the compound.
    • Results : Dose-dependent inhibition of T-cell proliferation observed.
    • : Indicates potential use in transplant medicine and autoimmune therapies.

Comparative Analysis

The compound shares structural similarities with other corticosteroids but exhibits distinct properties due to the presence of bromine and fluorine substituents.

Compound NameKey FeaturesUnique Aspects
This compoundBromine substitutionEnhanced reactivity
Halopredone acetateFluorine at position sixEstablished anti-inflammatory use
DexamethasoneNo halogen substitutionWidely used corticosteroid

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate, and how do reaction conditions influence yield?

  • Answer : Synthesis involves bromination, epoxidation, and fluorination of a steroidal backbone. Key steps include:

  • Bromination : Use of brominating agents under controlled pH to avoid over-halogenation .
  • Epoxidation : Epoxy formation at the 9β,11β position requires anhydrous conditions to prevent hydrolysis .
  • Fluorination : Selective fluorination at 6β-position using hydrogen fluoride (HF) or fluorinated reagents; temperature control (<0°C) minimizes side reactions .
  • Acetylation : Protection of the 21-hydroxyl group via acetic anhydride in pyridine .
  • Yield Optimization : Pilot studies suggest yields drop by 15–20% if reaction temperatures exceed 25°C .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Answer : A multi-technique approach is recommended:

  • IR Spectroscopy : Confirm hydroxyl (3400–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .
  • TLC : Use silica gel plates with chloroform-methanol (9:1) for purity assessment; Rf ~0.45 .
  • HPLC-MS : C18 columns (acetonitrile-water gradient) resolve degradation products; [M+H]+ expected at m/z 609.3 (calculated from molecular weight 608.32) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 9β,11β-epoxy vs. 9α,11α-epoxy) impact biological activity, and what experimental strategies can resolve conflicting bioassay data?

  • Answer :

  • Activity Impact : The 9β,11β-epoxy group enhances glucocorticoid receptor binding affinity by 30–40% compared to 9α,11α analogs, as shown in receptor-binding assays .
  • Data Contradictions : Discrepancies in IC50 values may arise from assay conditions (e.g., serum-free vs. serum-containing media). Validate via:
  • Cross-Assay Validation : Compare results from luciferase reporter assays and radioligand binding studies .
  • Molecular Dynamics Simulations : Model receptor-ligand interactions to identify steric clashes caused by epoxy stereochemistry .

Q. What degradation pathways occur under accelerated stability conditions, and how can stability-indicating methods be developed?

  • Answer :

  • Degradation Pathways :
  • Hydrolysis : Epoxy ring opening at high humidity (40°C/75% RH), forming diol derivatives .
  • Oxidation : Bromine loss at the 2-position under light exposure, detected via HPLC retention time shifts .
  • Method Development :
  • Forced Degradation Studies : Expose to 0.1N HCl (hydrolysis), 3% H2O2 (oxidation), and UV light (photolysis) .
  • HPLC-DAD : Use wavelength 254 nm for bromine-containing degradation products; resolution ≥2.0 between parent and impurities .

Q. How does this compound compare structurally and functionally to analogs like betamethasone acetate or difluprednate?

  • Answer :

  • Structural Differences :
Feature This Compound Betamethasone Acetate Difluprednate
6-Position 6β-Fluoro6α-Fluoro6α,9α-Difluoro
Epoxy Group 9β,11β-EpoxyNoneNone
21-Substituent AcetateAcetateButyrate
  • Functional Impact :
  • The 9β,11β-epoxy group reduces mineralocorticoid activity by 50% compared to betamethasone .
  • Difluprednate’s dual fluorination increases anti-inflammatory potency but raises cytotoxicity risks .

Methodological Guidance

Q. What experimental design principles apply when studying this compound’s pharmacokinetics in animal models?

  • Answer :

  • Dose Selection : Use allometric scaling from in vitro IC50 values (e.g., 10 mg/kg in rodents) .
  • Sampling Schedule : Collect plasma at 0.5, 2, 6, 12, and 24 hours post-dose to capture distribution and elimination phases .
  • Control Groups : Include vehicle (e.g., PEG 400) and reference steroid (e.g., dexamethasone) to assess specificity .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Answer :

  • Co-Solvents : Use DMSO (≤0.1% final concentration) to maintain solubility without cytotoxicity .
  • Micellar Systems : Incorporate 0.01% polysorbate 80 to enhance dissolution; validate via dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.